4,8-Dichloro-5-methoxy-2-phenylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1189106-76-0 |
|---|---|
Molecular Formula |
C16H11Cl2NO |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
4,8-dichloro-5-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-14-8-7-11(17)16-15(14)12(18)9-13(19-16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
NNCBXFBHSWQEOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)Cl)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Strategies and Derivatization of 4,8 Dichloro 5 Methoxy 2 Phenylquinoline
Established Methodologies for Quinolone Ring System Construction and Functionalization
Several classical and modern synthetic reactions are available for the construction of the quinoline (B57606) ring system. These methods offer different pathways to a variety of substituted quinolines, depending on the nature of the starting materials and the reaction conditions.
Friedlander Reaction
The Friedlander synthesis is a widely employed method for the formation of quinoline derivatives. iipseries.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. nih.gov The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol-type condensation followed by an intramolecular cyclodehydration. nih.gov The versatility of the Friedlander reaction allows for the synthesis of a wide range of polysubstituted quinolines by varying the substituents on both the aminoaryl carbonyl compound and the methylene-containing reactant. iipseries.org
Table 1: Overview of the Friedlander Reaction
| Aspect | Description | References |
| Reactants | 2-aminoaryl aldehyde or ketone and a compound with an active methylene (B1212753) group. | iipseries.orgnih.gov |
| Catalysts | Acids (e.g., p-toluenesulfonic acid, hydrochloric acid) or bases (e.g., sodium hydroxide, potassium hydroxide). | iipseries.org |
| Key Steps | Aldol condensation followed by intramolecular cyclodehydration. | nih.gov |
| Products | Substituted quinolines. | iipseries.org |
Doebner–Miller Synthesis
The Doebner-Miller reaction is a modification of the Skraup synthesis and provides a route to 2- and/or 4-substituted quinolines. This reaction utilizes an aniline (B41778), an α,β-unsaturated carbonyl compound, and an acid catalyst, often a strong mineral acid like hydrochloric or sulfuric acid. nih.gov The α,β-unsaturated carbonyl compound can be generated in situ from the acid-catalyzed self-condensation of an aldehyde or ketone. The mechanism is believed to involve a Michael-type addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to furnish the quinoline ring. nih.gov
Table 2: Key Features of the Doebner-Miller Synthesis
| Aspect | Description | References |
| Reactants | Aniline, α,β-unsaturated carbonyl compound (or its precursors). | nih.gov |
| Catalysts | Strong acids (e.g., HCl, H₂SO₄). | nih.gov |
| Key Steps | Michael addition, cyclization, oxidation. | nih.gov |
| Products | 2- and/or 4-substituted quinolines. | nih.gov |
Povarov Reaction and its Variants
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. It is a formal [4+2] cycloaddition reaction between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. wikipedia.org The reaction is typically catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the alkene. wikipedia.org This method is particularly useful for accessing quinolines with substitution at the 2- and 4-positions. Variants of the Povarov reaction allow for the synthesis of a diverse range of substituted quinolines by employing different anilines, aldehydes, and alkenes. wikipedia.org
Table 3: Characteristics of the Povarov Reaction
| Aspect | Description | References |
| Reactants | Aniline, aldehyde, and an electron-rich alkene. | wikipedia.org |
| Catalysts | Lewis acids (e.g., BF₃·OEt₂, InCl₃). | wikipedia.org |
| Intermediate | Tetrahydroquinoline. | wikipedia.org |
| Key Steps | Imine formation, [4+2] cycloaddition, oxidation. | wikipedia.org |
| Products | Substituted quinolines. | wikipedia.org |
Vilsmeier-Haack Reaction in Quinoline Synthesis
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. It can also be employed for the synthesis of quinolines. This approach typically involves the reaction of an N-arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide). niscpr.res.inchemijournal.com The reaction proceeds through the formation of a chloro-iminium species which then effects an intramolecular cyclization onto the aromatic ring, followed by elimination to yield a 2-chloro-3-formylquinoline. niscpr.res.inchemijournal.com The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization. niscpr.res.in
Table 4: Vilsmeier-Haack Reaction for Quinoline Synthesis
| Aspect | Description | References |
| Reactants | N-arylacetamide and Vilsmeier reagent (POCl₃/DMF). | niscpr.res.inchemijournal.com |
| Key Intermediate | Chloro-iminium species. | niscpr.res.in |
| Key Steps | Electrophilic attack by Vilsmeier reagent, intramolecular cyclization, elimination. | niscpr.res.inchemijournal.com |
| Products | 2-Chloro-3-formylquinolines. | niscpr.res.in |
Cyclodehydration Approaches
Cyclodehydration reactions represent a fundamental strategy for the formation of the quinoline ring system. These methods typically involve the intramolecular cyclization of a suitably substituted aniline derivative, where the cyclization is driven by the removal of a molecule of water. A classic example is the Combes quinoline synthesis, where an aniline is condensed with a 1,3-dicarbonyl compound to form an enamine intermediate. nih.gov This intermediate, upon treatment with a strong acid, undergoes cyclodehydration to afford a quinoline. youtube.com The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the aniline and the dicarbonyl compound.
Targeted Synthesis of 4,8-Dichloro-5-methoxy-2-phenylquinoline
A potential synthetic strategy could commence with a substituted aniline, such as 2,5-dichloro-4-methoxyaniline, and an appropriate benzaldehyde (B42025) derivative in a Povarov-type reaction to construct the 2-phenylquinoline (B181262) core. Subsequent functionalization would be necessary to introduce the chloro group at the 8-position.
Alternatively, a more convergent approach might involve the Vilsmeier-Haack reaction on a pre-functionalized acetanilide (B955). For instance, starting with 2,5-dichloro-4-methoxyaniline, one could prepare the corresponding N-acetyl derivative. Subjecting this acetanilide to the Vilsmeier-Haack conditions could potentially lead to the formation of a dichlorinated 2-chloro-3-formylquinoline intermediate. The 2-phenyl group could then be introduced through a Suzuki or other cross-coupling reaction at the 2-position, followed by removal of the formyl group.
Given the specific substitution pattern, a multi-step synthesis would likely be required, involving the careful orchestration of cyclization, halogenation, and other functional group transformations to achieve the target molecule. The precise conditions for each step would need to be optimized to ensure good yields and regioselectivity.
Optimization of Reaction Conditions and Yields
The efficient synthesis of polysubstituted quinolines is contingent on the careful optimization of reaction parameters. Key variables that significantly influence reaction outcomes include the choice of catalyst, solvent, temperature, and reaction time.
For quinoline synthesis, which often involves condensation and cyclization steps, both acid and base catalysts are commonly employed. Lewis acids and Brønsted acids can facilitate key bond-forming events. acs.org The selection of the solvent system is also critical; while traditional organic solvents like ethanol (B145695), methanol, and DMF are frequently used, greener alternatives such as water have been shown to be effective, sometimes even enhancing reaction efficiency due to water's high polarity. scilit.comquora.com
Reaction temperature and duration are interdependent parameters that must be fine-tuned to maximize yield while minimizing the formation of byproducts. For instance, some reactions can be conducted at room temperature, while others require heating under reflux conditions to proceed at a practical rate. scilit.com Modern techniques such as microwave irradiation have been successfully applied to quinoline synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. acs.org
The optimization process can be accelerated through high-throughput screening and machine learning algorithms, which allow for the rapid evaluation of multiple reaction parameters to identify the global optimal conditions more efficiently than traditional one-variable-at-a-time approaches.
Design and Preparation of Key Precursors for Quinoline Annulation
The construction of the this compound skeleton can be envisioned through several classical quinoline syntheses, with the Friedländer annulation being a primary example. wikipedia.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org
A plausible synthetic route involves the reaction of a key precursor, such as a 2-amino-3,5-dichloro-6-methoxyaryl ketone, with a compound that can provide the 2-phenyl group, like acetophenone (B1666503). The design of these precursors is critical for the final structure. For instance, using a pre-functionalized 2-aminoaryl ketone with the desired chloro and methoxy (B1213986) substituents ensures their placement on the resulting quinoline ring.
Alternatively, the quinoline core can be assembled first, followed by modification. A potential strategy would be the synthesis of 5-methoxy-2-phenylquinoline, which could then undergo chlorination. Direct chlorination of the quinoline ring system under strongly acidic conditions, often in the presence of sulfuric acid, has been shown to introduce chlorine atoms at the 5- and 8-positions to yield 5,8-dichloroquinoline (B2488021) derivatives. nih.gov
The selection of the specific annulation strategy, whether a classic Friedländer, Combes, or Doebner-von Miller reaction, will dictate the required precursors. wikipedia.orgnih.gov For example, the Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. Therefore, a substituted aniline bearing the methoxy and chloro groups could be a key starting material.
Chemical Derivatization and Analog Generation from this compound
The title compound serves as a versatile template for generating a wide array of analogs through targeted modification of its functional groups and aromatic systems.
Strategies for Modifying the Dichloro Substituents
The two chlorine atoms at positions 4 and 8 exhibit differential reactivity, which can be exploited for selective functionalization. The 4-chloro substituent is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the 8-chloro substituent. This increased reactivity is attributed to the electronic influence of the ring nitrogen and potentially lower steric hindrance at the C4 position.
This reactivity difference allows for the selective replacement of the C4-chloro group with various nucleophiles while leaving the C8-chloro group intact. Common nucleophiles used in such reactions include primary and secondary amines, which lead to the formation of 4-aminoquinoline (B48711) derivatives. mdpi.com Studies on analogous 4,7-dichloroquinolines and 4,8-dichloroquinolines demonstrate that reactions with amines, thiols, and other nucleophiles proceed preferentially at the C4 position. reddit.comquimicaorganica.org
Subsequent modification at the C8 position would require more forcing reaction conditions, such as higher temperatures or the use of a more potent nucleophile/catalyst system. This stepwise approach enables the synthesis of dissimilarly substituted 4,8-diamino, 4-amino-8-alkoxy, or other mixed-functional group quinolines.
Table 1: Reactivity of Chloro-Substituents in Dichloroquinolines
| Position | Relative Reactivity towards Nucleophiles | Common Nucleophiles | Resulting Functional Group |
|---|---|---|---|
| C4 | High | Amines, Thiols, Alcohols | Amino, Thioether, Ether |
Transformations of the Methoxy Group
The 5-methoxy group provides another handle for chemical modification, primarily through demethylation to yield the corresponding 5-hydroxyquinoline (B119867) derivative. nobelprize.org This transformation is typically achieved by treatment with strong acids, such as hydrobromic acid (HBr), or with Lewis acids like boron tribromide (BBr₃). Thiolate anions have also been employed for the demethylation of methoxyquinolines. wikipedia.org
The resulting hydroxyl group is a versatile functional group. It can act as a hydrogen bond donor, which can be important for biological interactions. Furthermore, it can serve as a synthetic intermediate for introducing a new array of functionalities. For example, the hydroxyl group can be alkylated or acylated to produce a variety of ethers and esters, respectively, allowing for fine-tuning of the molecule's steric and electronic properties.
Diversification at the Phenyl Moiety
Modification of the 2-phenyl ring offers a route to further expand the chemical diversity of the scaffold. There are two primary strategies for achieving this:
Use of Substituted Precursors: During the initial synthesis of the quinoline ring, for instance via a Friedländer-type reaction, a substituted acetophenone or benzaldehyde can be used. nih.govfiveable.me By employing phenyl precursors bearing various substituents (e.g., methyl, methoxy, halo, nitro), a range of 2-(substituted-phenyl)quinolines can be generated directly. This approach is highly efficient for creating libraries with diversity at this position.
Post-synthetic Modification: A pre-existing 2-phenylquinoline can be functionalized. While direct electrophilic aromatic substitution on the 2-phenyl ring can be challenging due to the directing effects of the quinoline core towards its own benzo ring, nih.govnih.gov modern cross-coupling reactions offer a powerful alternative. For this, a halogenated 2-phenylquinoline, such as 4,8-dichloro-5-methoxy-2-(4-bromophenyl)quinoline, would be a key intermediate. This bromo-substituent can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions to introduce new aryl, alkyl, or alkynyl groups. organic-chemistry.org
Development of Hybrid Scaffolds Incorporating the this compound Core
Hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represent a growing strategy in drug design. The this compound core can be linked to other biologically active moieties to create novel hybrid scaffolds. nih.gov
The synthetic strategy for creating such hybrids typically involves linking the quinoline unit to another molecule via a flexible or rigid linker. The functional groups on the quinoline core, such as a reactive chloro group or a synthetically installed amino or carboxyl group, can be used as attachment points. For example, the C4-chloro group can be displaced by an amine-containing molecule, such as a derivative of ibuprofen, pyrazole, or a tetrahydroisoquinoline, to form a new C-N bond linking the two fragments. nih.gov Various synthetic methodologies, including classical condensation reactions, Vilsmeier-Haack reactions, and click chemistry, can be employed to construct these complex hybrid structures.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-methoxy-2-phenylquinoline |
| 5,8-dichloroquinoline |
| 4,7-dichloroquinoline |
| 4-aminoquinoline |
| 5-hydroxyquinoline |
| 4,8-dichloro-5-methoxy-2-(4-bromophenyl)quinoline |
| Ibuprofen |
| Pyrazole |
Advanced Spectroscopic and Structural Elucidation of 4,8 Dichloro 5 Methoxy 2 Phenylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Detailed experimental data for ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) of 4,8-dichloro-5-methoxy-2-phenylquinoline are not available in the searched resources. Therefore, a specific analysis of chemical shifts, coupling constants, and correlations to confirm the molecular structure cannot be compiled.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Specific High-Resolution Mass Spectrometry (HRMS) data, including the accurate molecular weight and characteristic fragmentation patterns for this compound, were not found in the available literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Experimental Infrared (IR) spectroscopy data, which would identify characteristic absorption bands for the functional groups present in this compound (such as C-Cl, C-O, C=N, and aromatic C-H bonds), could not be retrieved from the search results.
Computational and Theoretical Chemistry Studies of 4,8 Dichloro 5 Methoxy 2 Phenylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
DFT calculations are fundamental in computational chemistry for investigating the electronic structure of molecules. These studies can predict a molecule's reactivity and kinetic stability.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis
Analysis of the HOMO and LUMO energies provides valuable information about a molecule's ability to donate or accept electrons. The energy of the HOMO is related to its ionization potential, while the LUMO energy relates to its electron affinity. The gap between these two orbitals is an indicator of the molecule's chemical stability. For the specific compound 4,8-Dichloro-5-methoxy-2-phenylquinoline, no published data on its HOMO-LUMO energies or the resulting energy gap is available.
Electrostatic Potential Surface (EPS) Analysis
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on a molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. There are currently no published EPS analyses for this compound.
Molecular Docking Simulations for Putative Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to understand how a ligand might interact with a biological target.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Docking simulations can predict the binding mode and estimate the binding affinity (often expressed as a docking score or binding energy) of a ligand to a protein's active site. Such studies have not been published for this compound.
Identification of Key Interacting Amino Acid Residues
By analyzing the docked complex, researchers can identify the specific amino acid residues within a protein that form key interactions (such as hydrogen bonds, hydrophobic interactions, etc.) with the ligand. This information is vital for understanding the mechanism of action and for designing more potent molecules. No such studies identifying key interacting residues for this compound are available in the public domain.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Receptor Binding Dynamics
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. These simulations can reveal the conformational flexibility of a ligand and the stability of a ligand-receptor complex. At present, there are no published MD simulation studies for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. fiveable.me For a compound like this compound, QSAR modeling can be a valuable tool in predicting its biological activities and guiding the synthesis of more potent analogs. While specific QSAR studies on this compound are not extensively documented, the principles can be understood by examining research on structurally similar quinoline (B57606) derivatives. tandfonline.comsphinxsai.combepls.com
A typical QSAR study involves several key steps: the selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors for each compound, the development of a mathematical model that correlates the descriptors with the biological activity, and rigorous validation of the model's predictive power. nanobioletters.com
Molecular Descriptors in QSAR Models for Quinoline Derivatives
The predictive ability of a QSAR model is highly dependent on the choice of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule. For quinoline-based compounds, a variety of descriptors are commonly employed in QSAR studies, categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in a study of 5,8-quinolinequinone derivatives, electronic parameters like the electrophilic index and electronegativity were found to be significant in predicting their biological activity. dergipark.org.tr
Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular weight, volume, and surface area. In a 3D-QSAR study of 2,4-disubstituted quinoline derivatives, steric interactions were found to be more influential than electrostatic interactions in determining their antimalarial activity. jmaterenvironsci.com
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes. The partition coefficient (log P) is the most commonly used hydrophobic descriptor. The antiproliferative and cytotoxic activities of 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones, which share a quinone-like core with some quinoline derivatives, were shown to be largely dependent on their hydrophobicity.
Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule that describe its size, shape, and degree of branching. A QSAR study on quinoline derivatives with antimalarial activity utilized topological descriptors to establish a correlation with their biological effects. jetir.org
Thermodynamic Descriptors: These relate to the thermodynamic properties of a molecule, such as heat of formation and hydration energy. A QSAR analysis of 8-methoxy quinoline derivatives revealed the importance of thermodynamic parameters in predicting their inhibitory activity against Mycobacterium tuberculosis. sphinxsai.com
The following table illustrates a hypothetical set of molecular descriptors that could be used in a QSAR study of this compound and its analogs.
| Descriptor Type | Descriptor Example | Calculated Value (Hypothetical) |
| Electronic | Dipole Moment (Debye) | 2.5 |
| Steric | Molecular Weight ( g/mol ) | 318.17 |
| Hydrophobic | Log P | 4.8 |
| Topological | Wiener Index | 1250 |
| Thermodynamic | Heat of Formation (kcal/mol) | 35.2 |
Development and Validation of QSAR Models
Once the molecular descriptors are calculated for a series of compounds, a mathematical model is developed to correlate these descriptors with their biological activity (e.g., IC50 or EC50 values). Various statistical methods are employed for this purpose, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. sphinxsai.comjetir.org
Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov
Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) are increasingly being used to develop non-linear QSAR models. nih.gov
A crucial aspect of QSAR modeling is the validation of the developed model to ensure its robustness and predictive ability. wikipedia.org This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate its predictive performance). nih.gov Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient for the test set (pred_R²) are used to assess the quality of the QSAR model. tandfonline.comnih.gov
A hypothetical QSAR equation for a series of analogs of this compound might look like this:
pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + 2.1
This equation suggests that an increase in lipophilicity (LogP) and dipole moment would lead to higher biological activity, while an increase in molecular weight would be detrimental.
The following table shows hypothetical data for a QSAR study on a series of analogs, including their experimental and predicted biological activities.
| Compound | Log P | Molecular Weight | Dipole Moment | Experimental pIC50 | Predicted pIC50 |
| Analog 1 | 4.2 | 300 | 2.1 | 6.5 | 6.4 |
| Analog 2 | 4.5 | 310 | 2.3 | 6.8 | 6.7 |
| Analog 3 | 4.8 | 318 | 2.5 | 7.1 | 7.0 |
| Analog 4 | 5.1 | 325 | 2.7 | 7.3 | 7.4 |
Applications in Drug Design
The insights gained from QSAR studies can be invaluable for the rational design of new compounds with improved biological activity. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish its activity. tandfonline.comnih.gov These maps can guide medicinal chemists in deciding where to add or remove certain functional groups to optimize the compound's interaction with its biological target. nih.gov For instance, a CoMFA study on quinoline derivatives might reveal that bulky substituents are favored in one region of the molecule, while electron-withdrawing groups are preferred in another. nih.gov Such information would be instrumental in designing more potent analogs of this compound.
Chemical Reactivity and Transformation Chemistry of 4,8 Dichloro 5 Methoxy 2 Phenylquinoline
Reactivity of the Dichloro Substituents (e.g., Nucleophilic Aromatic Substitution)
The two chlorine atoms at positions 4 and 8 of the quinoline (B57606) ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these chloro groups is influenced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring, which activates the ring towards nucleophilic attack, especially at the C2 and C4 positions. youtube.com
In dihaloquinolines, the chlorine atom at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 8-position. researchgate.netjconsortium.com This enhanced reactivity at C4 is attributed to better stabilization of the Meisenheimer intermediate formed during the substitution process. Consequently, selective substitution at the C4 position can often be achieved under controlled reaction conditions. jconsortium.com
A variety of nucleophiles can be employed in these substitution reactions. For instance, amines are common nucleophiles, leading to the formation of 4-aminoquinoline (B48711) derivatives. nih.gov The reaction of 4-chloroquinolines with amines is a well-established method for the synthesis of compounds with diverse biological activities. nih.gov While no direct studies on 4,8-dichloro-5-methoxy-2-phenylquinoline were found, the synthesis of 4-amino-8-chloro-5-methoxy-2-phenylquinoline from a related precursor suggests that such a transformation is feasible.
The general scheme for the nucleophilic aromatic substitution at the C4-position is as follows:
General Reaction Scheme for Nucleophilic Aromatic Substitution at C4
Commonly used nucleophiles and the resulting products are summarized in the table below.
| Nucleophile (Nu-H) | Product | Reaction Conditions |
| Primary/Secondary Amines | 4-Amino-8-chloro-5-methoxy-2-phenylquinoline derivatives | Often requires a base like triethylamine (B128534) or DIPEA, in a suitable solvent such as ethanol (B145695) or DMSO. nih.govnih.gov |
| Hydrazine | 4-Hydrazino-8-chloro-5-methoxy-2-phenylquinoline | Can be performed in an alcohol solvent, sometimes at elevated temperatures. mdpi.com |
| Thiols | 4-Thioether-8-chloro-5-methoxy-2-phenylquinoline derivatives | Typically requires a base to deprotonate the thiol. mdpi.com |
Chemical Transformations of the Methoxy (B1213986) Moiety
The methoxy group at the 5-position is relatively stable but can undergo specific chemical transformations, most notably demethylation to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. nih.gov This transformation is significant as 8-hydroxyquinolines are known for their metal-chelating properties and broad biological activities. nih.gov
Demethylation of aryl methyl ethers can be achieved using various reagents. researchgate.netrsc.org Common methods include treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). researchgate.net Thiolate anions can also be used for demethylation under specific conditions. rsc.org The choice of demethylating agent can sometimes influence the regioselectivity in molecules with multiple methoxy groups. rsc.org
The conversion of the 8-methoxy group to a hydroxyl group can be represented by the following general reaction:
General Reaction Scheme for Demethylation
A study on related 4-anilino-8-methoxy-2-phenylquinolines demonstrated their conversion to the corresponding 8-hydroxy derivatives, highlighting the feasibility of this transformation in similar systems. nih.gov
Electrophilic and Nucleophilic Reactions on the Quinoline Ring System
The quinoline ring system itself can undergo both electrophilic and nucleophilic reactions. The position of these reactions is directed by the existing substituents and the inherent electronic nature of the two fused rings.
Electrophilic Substitution: In quinoline, electrophilic substitution reactions generally occur on the benzene (B151609) ring (carbocyclic ring) rather than the pyridine (B92270) ring (heterocyclic ring), as the former is more electron-rich. youtube.comquimicaorganica.org The preferred positions for electrophilic attack are C5 and C8. quimicaorganica.org However, in this compound, these positions are already substituted. The directing effects of the existing substituents would therefore influence any further electrophilic substitution. The methoxy group is an activating, ortho-, para-directing group, while the chloro groups are deactivating, ortho-, para-directing. The phenyl group at C2 is generally deactivating towards electrophilic attack on the quinoline ring. Nitration of 8-methoxyquinoline, for example, has been shown to yield 5-nitro-8-methoxyquinoline. researchgate.net
Nucleophilic Substitution: Nucleophilic attack on the unsubstituted quinoline ring typically occurs on the pyridine ring, with a preference for the C2 and C4 positions. youtube.com In the case of this compound, these positions are substituted. As discussed in section 5.1, the chloro groups at C4 and C8 are the primary sites for nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions at Various Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to haloquinolines. researchgate.netnih.govnih.gov For this compound, the two chloro-substituents serve as handles for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide with a boronic acid or ester. In dihaloquinolines, selective coupling can often be achieved. For instance, in 4,7-dichloroquinoline, the Suzuki-Miyaura reaction with phenylboronic acid preferentially occurs at the C4 position. researchgate.net Similarly, for 2,4-dichloroquinolines, selective C4-arylation is possible. nih.gov This suggests that this compound could undergo selective coupling at the C4 position with various aryl or vinyl boronic acids to introduce new substituents.
Buchwald-Hartwig Amination: This is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. organic-chemistry.org It provides an alternative to classical nucleophilic aromatic substitution for the introduction of amino groups. This reaction is applicable to aryl halides, including chloroquinolines.
The table below summarizes potential palladium-catalyzed cross-coupling reactions for this compound, based on literature for related compounds.
| Reaction Type | Coupling Partner | Potential Product | Catalyst/Ligand System |
| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-8-chloro-5-methoxy-2-phenylquinoline | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd catalysts with phosphine (B1218219) ligands. researchgate.netnih.gov |
| Buchwald-Hartwig | Amine | 4-Amino-8-chloro-5-methoxy-2-phenylquinoline | Pd catalyst with a suitable phosphine ligand (e.g., BINAP, Xantphos). organic-chemistry.org |
| Sonogashira | Terminal alkyne | 4-Alkynyl-8-chloro-5-methoxy-2-phenylquinoline | Pd catalyst, a copper co-catalyst, and a base. |
| Heck | Alkene | 4-Alkenyl-8-chloro-5-methoxy-2-phenylquinoline | Pd catalyst and a base. |
| Kumada | Grignard reagent | 4-Alkyl/Aryl-8-chloro-5-methoxy-2-phenylquinoline | Pd or Ni catalyst. youtube.com |
Oxidation and Reduction Chemistry of the Quinoline Nucleus
Reduction: The quinoline ring can be reduced to form dihydro- or tetrahydroquinolines. The reduction of the pyridine ring is more common than the reduction of the benzene ring. Various reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd, PtO₂), metal hydrides, and other systems like hydrosilanes. rsc.orgresearchgate.net For example, iodine-catalyzed reduction of quinolines with hydroboranes yields tetrahydroquinolines under mild conditions. rsc.org Gold nanoparticle-catalyzed reduction with hydrosilanes and ethanol also affords tetrahydroquinolines. researchgate.net Applying these methods to this compound would likely result in the reduction of the pyridine portion of the quinoline ring.
Oxidation: The quinoline ring is generally resistant to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. More commonly, oxidation can occur at the nitrogen atom to form an N-oxide, or at activated side chains if present. The formation of an N-oxide can alter the reactivity of the quinoline ring, for example, by facilitating nucleophilic substitution at the C2 and C4 positions.
Structure Activity Relationship Sar Investigations of 4,8 Dichloro 5 Methoxy 2 Phenylquinoline Derivatives
Influence of Substituent Position and Electronic Properties on Biological Efficacy
The biological efficacy of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the aromatic rings. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the molecule's interaction with its biological target.
In related 2-phenylquinoline (B181262) series, the position of substituents on the quinoline ring has been shown to be critical for antiproliferative activity. For instance, in a study of 4-anilino-2-phenylquinoline derivatives, the placement of a methoxy (B1213986) group at the 6-position versus the 8-position resulted in a significant difference in potency. Specifically, the 4'-COMe-substituted derivative with a 6-methoxy group exhibited a GI50 of 3.89 µM, whereas the 8-methoxy analog had a GI50 of 10.47 µM, indicating that the 6-position is more favorable for this particular substitution pattern.
Furthermore, the electronic nature of the substituent at the 8-position can have a profound impact. When comparing an 8-hydroxy group (a hydrogen-bond donor) with an 8-methoxy group (a hydrogen-bond acceptor) in 3'-COMe substituted 4-anilino-2-phenylquinolines, the 8-hydroxy derivative was found to be significantly more potent (GI50 of 1.20 µM) than its 8-methoxy counterpart (GI50 of 8.91 µM). This suggests that for this class of compounds, a hydrogen-bond donating substituent at the 8-position is more favorable for biological activity.
The electronic properties of substituents on the 2-phenyl ring also influence activity. Preliminary SAR studies on 4-phenoxyquinoline derivatives have indicated that the presence of electron-withdrawing groups on the terminal phenyl ring is beneficial for improving antitumor activity. This highlights the importance of considering the electronic landscape of the entire molecule when designing new derivatives.
Table 1: Influence of Substituent Position and Type on Antiproliferative Activity of 4-Anilino-2-phenylquinoline Derivatives
Role of Halogen Atoms (Chlorine) on Activity and Selectivity
Halogen atoms, particularly chlorine, are frequently incorporated into pharmacologically active molecules to enhance their biological activity and selectivity. The presence of chlorine atoms on the quinoline ring can influence the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds with biological targets.
In the context of quinoline derivatives, the inclusion of chlorine atoms has been shown to be critical for high anticancer activity in certain series. For example, in a study of dichloro-8-hydroxyquinone derivatives, the presence of strong electron-withdrawing substituents like chlorine was found to be crucial for their anticancer effects.
While direct SAR studies on the 4,8-dichloro substitution pattern of 2-phenylquinolines are limited in the provided context, research on related structures underscores the importance of halogenation. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the substitution pattern, which can include halogens, plays a crucial role in their antimigratory and cytotoxic activities.
Contribution of the Methoxy Group to the Pharmacological Profile
The methoxy group is a common substituent in medicinal chemistry, valued for its ability to influence a compound's physicochemical properties and pharmacological profile. It can act as a hydrogen bond acceptor and affect the molecule's conformation and lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
In the 4-anilino-2-phenylquinoline series, the position of the methoxy group on the quinoline ring significantly impacts antiproliferative activity. As mentioned earlier, a 6-methoxy substituent was found to be more favorable than an 8-methoxy substituent in one series of compounds. However, in another series, an 8-hydroxy group was more potent than an 8-methoxy group, suggesting that the electronic and hydrogen-bonding properties of the substituent at this position are critical.
The introduction of methoxy groups on the 2-arylpyrimido functionality of pyrimido[4,5-c]quinolin-1(2H)-ones has been shown to enhance their antimigratory activity, indicating that this group can positively contribute to the pharmacological profile of quinoline-based compounds.
Significance of the Phenyl Substituent at Position 2
The presence of a phenyl group at the 2-position of the quinoline ring is a key structural feature that significantly influences the biological activity of this class of compounds. The 2-phenylquinoline scaffold is recognized as a privileged structure in drug discovery.
The nature of the substituents on this phenyl ring can fine-tune the biological activity. For instance, in the development of 4-phenoxyquinoline derivatives as c-Met kinase inhibitors, it was found that electron-withdrawing groups on the terminal phenyl ring were beneficial for improving antitumor activity. This demonstrates that modifications to the 2-phenyl group can directly impact the pharmacological profile.
Furthermore, in studies on pyrimido[4,5-c]quinolin-1(2H)-ones, substitutions on the 2-aryl group, including methoxy substitutions, have been shown to significantly improve the antimigratory activity of these compounds. This highlights the importance of the 2-phenyl substituent as a key site for modification to enhance biological efficacy.
Development of Focused Libraries for Mechanistic SAR Exploration
The development of focused compound libraries is a strategic approach in medicinal chemistry to systematically explore the structure-activity relationships of a particular scaffold and to elucidate the mechanism of action. This involves the synthesis of a curated set of analogs with specific structural variations to probe the interactions between the compounds and their biological targets.
For quinoline-based compounds, the generation of focused libraries has been instrumental in understanding their SAR. By creating a series of derivatives with systematic modifications, researchers can identify key structural features required for activity and selectivity. For example, a focused library of pyrimido[4,5-c]quinolin-1(2H)-one derivatives with diverse methoxy substitutions on the 2-arylpyrimido group was synthesized to explore the contribution of these substituents to the antimigratory and cytotoxic activities of this class. This systematic approach allows for a detailed exploration of the chemical space around a lead compound, facilitating the development of more potent and selective agents.
Future Research Directions and Translational Perspectives for 4,8 Dichloro 5 Methoxy 2 Phenylquinoline
Design of Next-Generation Analogues with Tuned Specificity and Potency
The rational design of next-generation analogues of a lead compound is a cornerstone of medicinal chemistry. This process typically involves modifying the core structure to enhance desired properties such as target specificity, potency, and pharmacokinetic profiles. For the broader class of 2-phenylquinolines, research has shown that substitutions on both the quinoline (B57606) and phenyl rings can significantly influence their biological effects. For instance, studies on other 2-phenylquinoline (B181262) derivatives have explored the impact of various substituents on their anticancer and antiviral activities. nih.govacs.org However, no studies have been published that specifically detail the synthesis and evaluation of analogues based on the 4,8-dichloro-5-methoxy-2-phenylquinoline scaffold.
Future research, once the primary biological activity of the parent compound is established, could systematically explore modifications at various positions. For example, replacing the chloro or methoxy (B1213986) groups with other substituents could modulate the electronic and steric properties of the molecule, potentially leading to improved target engagement and reduced off-target effects.
Exploration of Synergistic Effects in Combination with Other Mechanistic Modulators
Combination therapy is a key strategy in modern medicine, particularly in oncology and infectious diseases, to enhance efficacy and overcome drug resistance. The potential for a compound to act synergistically with other drugs is a significant area of investigation. For the general class of quinoline derivatives, their diverse mechanisms of action, which can include the inhibition of DNA synthesis and the modulation of cellular signaling pathways, make them interesting candidates for combination studies. researchgate.netorientjchem.org
However, as the specific mechanism of action for this compound has not been elucidated, there is no basis for proposing or evaluating synergistic combinations with other mechanistic modulators. Future studies would first need to identify the biological targets and pathways affected by this compound.
Application as a Chemical Probe for Uncovering Novel Biological Pathways
Chemical probes are small molecules with well-defined properties used to study biological systems and uncover new therapeutic targets. nih.gov The 2-phenylquinoline scaffold has been recognized for its potential in developing fluorescent probes for biological imaging. chemimpex.com Given its specific substitution pattern, this compound could theoretically be developed into a chemical probe.
This would require the characterization of its biological activity and selectivity. If the compound is found to interact with a specific biological target, it could be further optimized for use as a probe to investigate the function of that target in health and disease. Currently, there is no published research exploring this potential application for this specific molecule.
Integration of Omics Technologies for Deeper Mechanistic Understanding
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a comprehensive understanding of the mechanism of action of a compound. These approaches can reveal how a molecule alters gene expression, protein levels, and metabolic pathways within a cell or organism.
While omics technologies have been applied to understand the effects of other quinoline derivatives, no such studies have been reported for this compound. Once a biological effect of this compound is identified, omics studies would be a logical next step to gain a deeper mechanistic insight into its cellular effects.
Development of Advanced Formulations (Focus on Chemical/Material Science Aspects)
Advanced drug delivery systems are crucial for optimizing the therapeutic potential of a compound by improving its solubility, stability, and bioavailability. For quinoline-based drugs, various nanoformulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have been explored to enhance their delivery. bibliomed.orgjirlsonline.commdpi.commdpi.com These formulations can help overcome challenges associated with poor water solubility, a common issue for many heterocyclic compounds.
The development of advanced formulations for this compound would be contingent on identifying a therapeutic application for the compound. Chemical and material science approaches could then be employed to design suitable delivery systems to enhance its efficacy and facilitate its potential clinical translation. At present, there is no information regarding the formulation of this specific compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
